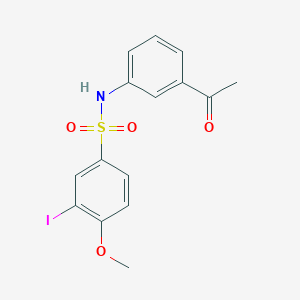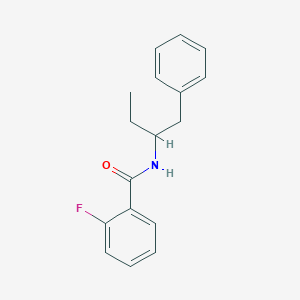![molecular formula C21H23NO4 B4193329 methyl 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B4193329.png)
methyl 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carboxylate
Vue d'ensemble
Description
Methyl 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carboxylate is a synthetic compound that has been studied for its potential applications in scientific research. This molecule is also known as MIPEP or Indacaterol and belongs to the family of indole carboxylates. The compound has been synthesized by various methods and has shown promising results in various studies.
Mécanisme D'action
MIPEP works by activating the beta-2 adrenergic receptors in the body. This activation leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation. MIPEP has also been shown to have anti-inflammatory effects, which can help in the treatment of respiratory diseases.
Biochemical and Physiological Effects:
MIPEP has been shown to have various biochemical and physiological effects. In addition to its bronchodilator and anti-inflammatory effects, MIPEP has been shown to increase the levels of cyclic AMP (cAMP) in cells. This increase in cAMP levels can lead to various physiological effects such as increased heart rate and increased glucose production.
Avantages Et Limitations Des Expériences En Laboratoire
MIPEP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MIPEP has also been shown to have high selectivity for the beta-2 adrenergic receptors, which can help in the study of these receptors. However, MIPEP has some limitations in lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain experiments. MIPEP has also been shown to have a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on MIPEP. One area of research is in the development of new synthetic methods for MIPEP. This can help in the production of MIPEP in larger quantities and at a lower cost. Another area of research is in the study of MIPEP's effects on other physiological systems, such as the cardiovascular system. Finally, further research is needed to fully understand the potential applications of MIPEP in the treatment of respiratory diseases and cancer.
Conclusion:
Methyl 1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-3-carboxylate is a synthetic compound that has shown promising results in various scientific research fields. Its potential applications in the treatment of respiratory diseases and cancer make it an important molecule for further study. The development of new synthetic methods and a deeper understanding of its mechanism of action and physiological effects will help in the further development of MIPEP as a potential therapeutic agent.
Applications De Recherche Scientifique
MIPEP has been studied for its potential applications in various scientific research fields. One of the most promising areas is in the study of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). MIPEP has been shown to have bronchodilator effects, which can help in the treatment of these diseases. MIPEP has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
methyl 1-[2-(4-propan-2-yloxyphenoxy)ethyl]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-15(2)26-17-10-8-16(9-11-17)25-13-12-22-14-19(21(23)24-3)18-6-4-5-7-20(18)22/h4-11,14-15H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCASIZOFNECNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-{2-[4-(propan-2-yloxy)phenoxy]ethyl}-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193249.png)
![methyl 2-{[({5-[1-(benzoylamino)-2-hydroxyethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4193251.png)


![1-(5-bromo-2-fluorophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4193284.png)
![5-{4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinyl}-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193288.png)
![2-[(4-benzoyl-1-piperazinyl)methyl]-1-methyl-5-nitro-1H-benzimidazole](/img/structure/B4193298.png)

![1-(2-ethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4193303.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4193308.png)
![1,3-dimethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193310.png)

![3-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B4193321.png)
![dimethyl 2-{[(2-naphthylthio)acetyl]amino}terephthalate](/img/structure/B4193339.png)